6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as a methoxyphenyl group, a trifluoromethylphenyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of a key intermediate, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, through a Friedlander condensation reaction. This intermediate is then subjected to further reactions with reactive methylenes to form the desired pyrazolo[3,4-b]pyridine derivative .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy group and the carboxylic acid group allows for oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohol derivatives.
Substitution: The trifluoromethyl group and the methoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways that lead to cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar compounds to 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include other pyrazolo[3,4-b]pyridine derivatives, such as:
6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: A precursor in the synthesis of the target compound.
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester: Another pyrazolo[3,4-b]pyridine derivative with different substituents.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3/c1-12-19-17(21(29)30)11-18(13-6-8-16(31-2)9-7-13)26-20(19)28(27-12)15-5-3-4-14(10-15)22(23,24)25/h3-11H,1-2H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYMOSMMZSASPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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